

"3-(Piperazin-1-yl)benzamide" review of literature

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Compound of Interest

Compound Name: 3-(Piperazin-1-yl)benzamide

Cat. No.: B170933

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An In-depth Technical Guide to **3-(Piperazin-1-yl)benzamide** and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.^{[1][2]} Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, allow it to interact with various biological targets. When coupled with a benzamide moiety, the resulting structure offers a versatile template for developing novel therapeutic agents. This guide provides a comprehensive review of the synthesis, potential biological activities, and experimental protocols related to **3-(Piperazin-1-yl)benzamide** and its structurally similar analogues, drawing from the available scientific literature on related piperazine-containing compounds. While direct research on **3-(Piperazin-1-yl)benzamide** is limited, this document extrapolates from closely related structures to provide a foundational understanding for researchers in the field.

Chemical Properties

While specific experimental data for **3-(Piperazin-1-yl)benzamide** is not extensively available, its chemical properties can be inferred from its structure and data on analogous compounds.

Table 1: Physicochemical Properties of Related Piperazine Compounds

Property	Value (Compound)	Reference
Molecular Weight	219.31 g/mol (3-(1-Piperazinyl)-1,2-benzisothiazole)	[3]
XLogP3-AA	2.1 (3-(1-Piperazinyl)-1,2-benzisothiazole)	[3]
Hydrogen Bond Donor Count	1	Inferred
Hydrogen Bond Acceptor Count	3	Inferred
pKa	8.52±0.10 (Predicted for 3-(1-Piperazinyl)-1,2-benzisothiazole)	[4]

Synthesis

A general synthetic route for **3-(Piperazin-1-yl)benzamide** would likely involve the nucleophilic substitution of a suitable leaving group on a benzamide precursor with piperazine. Based on established protocols for similar compounds, a plausible synthetic scheme is outlined below.

General Synthetic Protocol

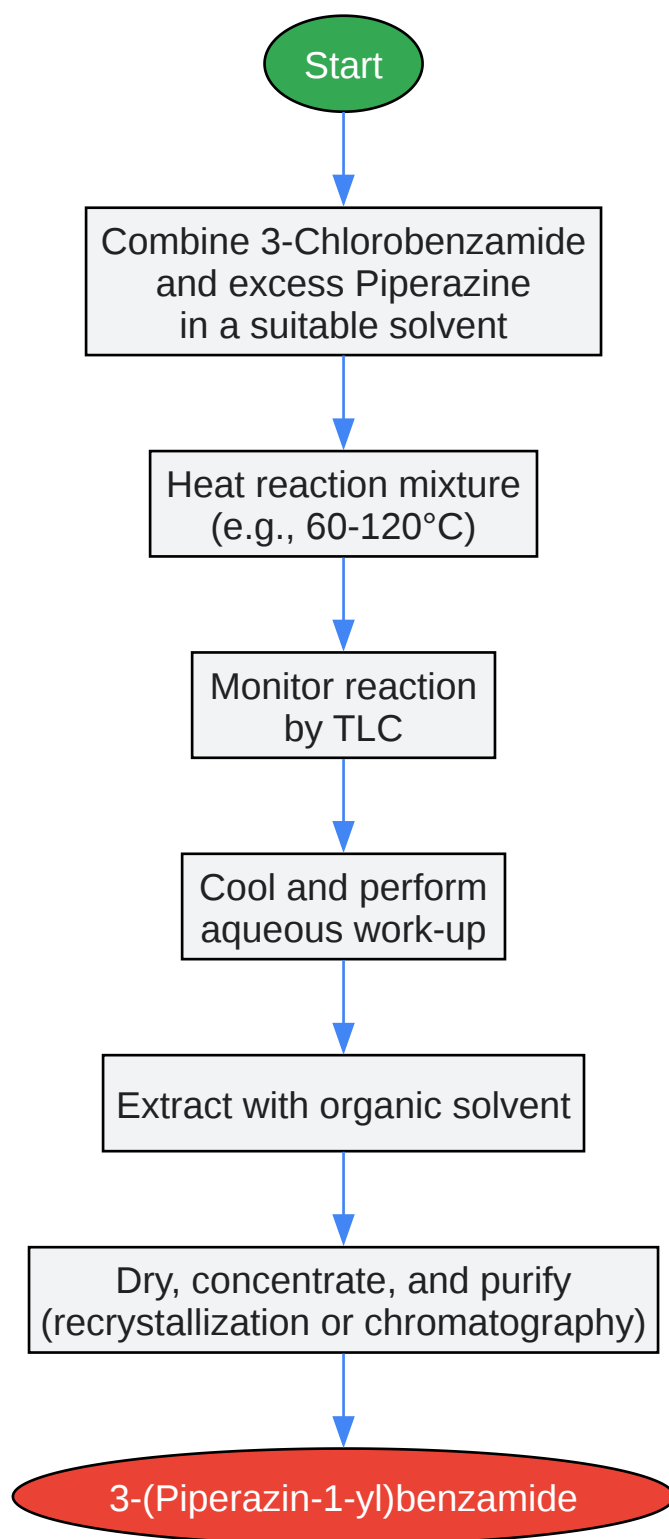
A common method for synthesizing related compounds such as 3-(1-piperazinyl)-1,2-benzisothiazole involves the reaction of a chloro-substituted aromatic core with piperazine.[5][6][7][8]

Example Protocol for a Structurally Related Compound (3-(1-Piperazinyl)-1,2-benzisothiazole):

- Reaction Setup: Anhydrous piperazine (e.g., 5-10 equivalents) is dissolved in a suitable solvent such as ethanol, tert-butanol, or tetrahydrofuran under a nitrogen atmosphere.[6][7]
- Addition of Reactant: 3-Chlorobenzamide (1 equivalent) is added to the heated piperazine solution (typically 60-120°C).[7][8]

- Reaction Monitoring: The reaction mixture is stirred at the elevated temperature for several hours (e.g., 17-24 hours). The completion of the reaction is monitored by thin-layer chromatography (TLC).^{[6][7]}
- Work-up and Purification:
 - The reaction mixture is cooled, and excess piperazine may be removed by filtration or aqueous extraction.^{[7][8]}
 - The crude product is dissolved in an organic solvent (e.g., toluene or ethyl acetate) and washed with water.^{[5][8]}
 - The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.^[5]
 - The final product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **3-(Piperazin-1-yl)benzamide**.

Biological Activities

Derivatives of piperazine and benzamide have demonstrated a wide range of biological activities. These findings suggest that **3-(Piperazin-1-yl)benzamide** could be a valuable scaffold for drug discovery.

Anticancer Activity

Piperazine-based benzamide derivatives have been investigated as potential anti-glioblastoma agents.^[9] One study identified a compound, L19, that exhibited potent inhibitory activity against several glioblastoma cell lines.^[9]

Table 2: Anticancer Activity of a Piperazine Benzamide Derivative (L19) against Glioblastoma Cell Lines^[9]

Cell Line	IC50 (μM)
C6	0.15
U87-MG	0.29
U251	1.25

The mechanism of action for this class of compounds was linked to the regulation of cell cycle-related proteins and influence on the p16INK4a-CDK4/6-pRb pathway.^[9]

Anti-inflammatory Activity

Piperazine derivatives have also shown potential as anti-inflammatory agents.^[1] For instance, some pyridazinone derivatives containing a piperazine moiety have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.^[10]

Antimicrobial and Antifungal Activity

Novel quinazolinone-piperazine hybrids have been synthesized and evaluated for their antimicrobial properties.^[11] These compounds demonstrated activity against various bacterial and fungal strains.^{[2][11]}

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and proliferation.[\[12\]](#)

- **Cell Seeding:** Cancer cell lines (e.g., U87-MG) are seeded in 96-well plates and allowed to adhere overnight.[\[12\]](#)
- **Compound Treatment:** The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.[\[10\]](#)
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent such as DMSO.[\[10\]](#)
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curve.[\[12\]](#)

Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is used to evaluate the antimicrobial activity of a compound.[\[11\]](#)

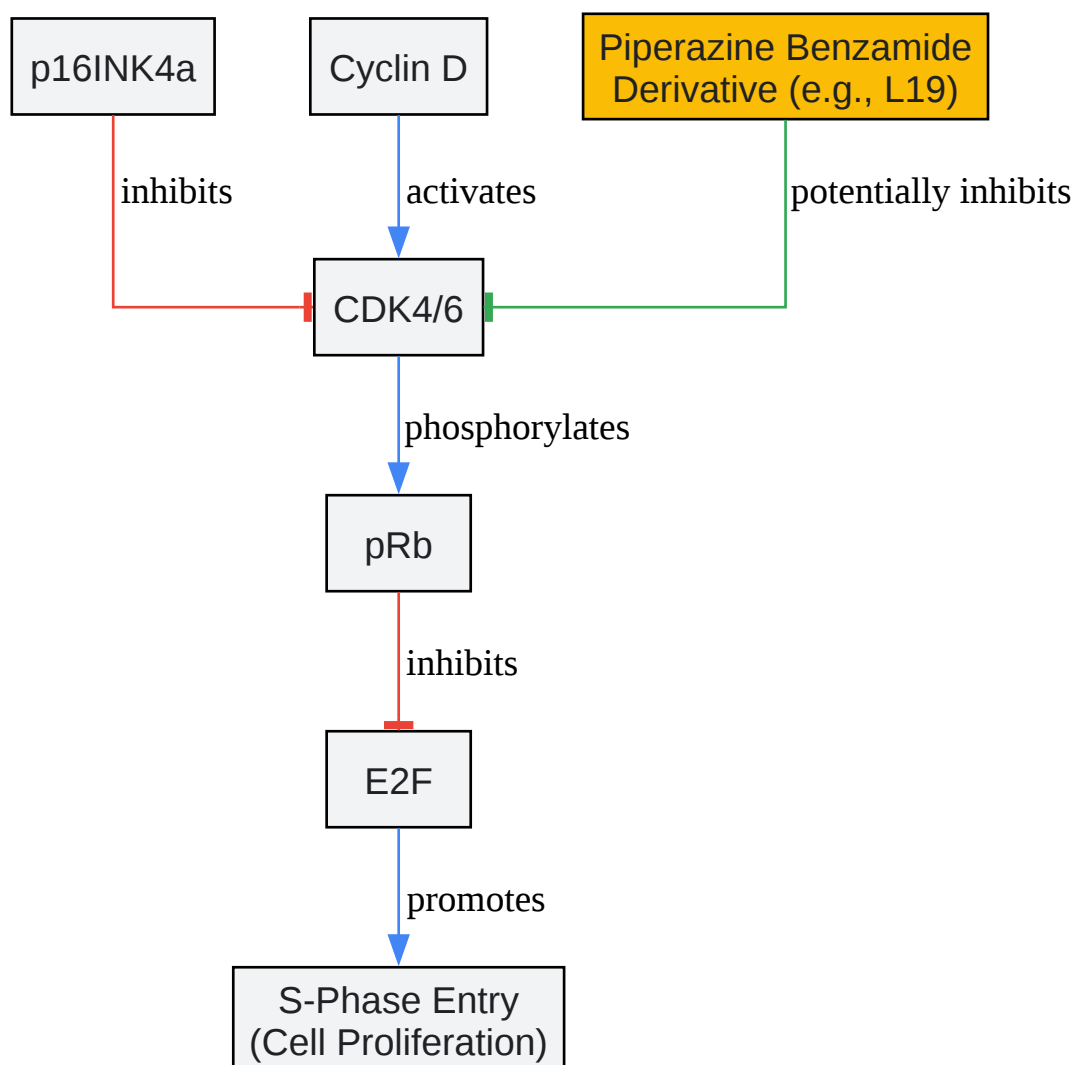
- **Culture Preparation:** Bacterial or fungal strains are cultured in a suitable broth medium.
- **Agar Plate Inoculation:** A standardized inoculum of the microorganism is uniformly spread on the surface of an agar plate.
- **Well Creation:** Wells are created in the agar using a sterile borer.
- **Compound Application:** A specific concentration of the test compound is added to each well.

- Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
- Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Signaling Pathways

p16INK4a-CDK4/6-pRb Pathway in Glioblastoma

As mentioned, some piperazine benzamide derivatives exert their anticancer effects by modulating the cell cycle.[9] The p16INK4a-CDK4/6-pRb pathway is a critical regulator of the cell cycle, and its disruption is common in cancer.



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Caption: Simplified p16-CDK4/6-pRb cell cycle pathway.

Conclusion

While direct experimental data on **3-(Piperazin-1-yl)benzamide** is scarce, the extensive research on structurally related piperazine and benzamide derivatives provides a strong foundation for its potential as a pharmacologically active scaffold. The synthetic routes are well-established, and the diverse biological activities observed in analogous compounds, including anticancer, anti-inflammatory, and antimicrobial effects, highlight promising avenues for future research and drug development. The experimental protocols and pathway information provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and related chemical entities.

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